Wilms tumor protein (337-347)

HLA restriction CD4+ T-cell WT1 immunotherapy

The Wilms tumor protein (337-347), sequence LSHLQMHSRKH, is an 11-mer peptide fragment derived from the Wilms tumor 1 (WT1) transcription factor, a well-validated tumor-associated antigen overexpressed in a broad spectrum of hematologic malignancies and solid tumors. Unlike the more extensively studied MHC class I-restricted WT1 CD8+ T-cell epitopes (e.g., WT1 126-134), this peptide is distinguished by its HLA-DP5 (class II) restriction and its capacity to elicit CD4+ T-helper cell responses with direct cytotoxic effector function against WT1-expressing leukemia cells.

Molecular Formula
Molecular Weight
Cat. No. B1575104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilms tumor protein (337-347)
SynonymsWilms tumor protein (337-347)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Wilms Tumor Protein (337-347) Peptide: A Defined CD4+ T-Cell Epitope for Targeted WT1 Cancer Immunotherapy Research


The Wilms tumor protein (337-347), sequence LSHLQMHSRKH, is an 11-mer peptide fragment derived from the Wilms tumor 1 (WT1) transcription factor, a well-validated tumor-associated antigen overexpressed in a broad spectrum of hematologic malignancies and solid tumors [1]. Unlike the more extensively studied MHC class I-restricted WT1 CD8+ T-cell epitopes (e.g., WT1 126-134), this peptide is distinguished by its HLA-DP5 (class II) restriction and its capacity to elicit CD4+ T-helper cell responses with direct cytotoxic effector function against WT1-expressing leukemia cells [2]. Its identification as a naturally processed helper epitope capable of inducing Th1-polarized immunity has positioned WT1 337-347 as a specialized tool for investigating CD4+ T-cell-mediated tumor immunity and for designing MHC class II-targeted immunotherapeutic strategies [1][2].

Why WT1 337-347 Cannot Be Replaced by Other WT1-Derived Peptides in Immunotherapy Research


WT1-derived peptide antigens are fundamentally non-interchangeable due to their divergent HLA restriction profiles, T-cell subset targeting, and immunological effector mechanisms. WT1 337-347 operates through HLA-DP5 (MHC class II) to activate CD4+ T cells that possess both helper functions and direct granule-mediated cytotoxicity—a dual capability not shared by MHC class I-restricted CD8+ epitopes such as WT1 126-134 (HLA-A*0201) or WT1 235-243 (HLA-A*2402) [1]. Even among MHC class II-binding WT1 peptides, the longer overlapping peptide WT1 332-347 displays promiscuous binding to multiple HLA-DRB1 alleles (DRB1*0405, *1501, *1502, DPB1*0901) rather than the HLA-DP5 restriction of WT1 337-347, resulting in fundamentally different patient eligibility profiles and immunological response characteristics [2][3]. Consequently, substituting one WT1 peptide for another in a vaccine formulation, T-cell assay, or immunomonitoring protocol introduces uncontrolled variables in HLA coverage, T-cell polarization, and antitumor effector readouts, making peptide selection a critical procurement decision rather than a commodity purchase [1][3].

Quantitative Evidence Differentiating WT1 337-347 from Alternative WT1 Peptide Antigens


HLA Class II (DP5) Restriction with Direct Cytotoxic CD4+ T-Cell Activation Versus Class I CD8+ Epitopes

WT1 337-347 is an MHC class II-restricted epitope that activates CD4+ T cells, in direct contrast to the extensively studied WT1 126-134 peptide, which is an MHC class I (HLA-A*0201)-restricted CD8+ CTL epitope [1]. The CD4+ T-cell line NIK-1, generated against WT1 337-347, proliferated and produced Th1 cytokines specifically upon peptide stimulation in an HLA-DP5-restricted manner, whereas WT1 126-134-specific T-cell clones recognize target cells exclusively through HLA-A*0201 [1][2]. This divergent restriction means the two peptides serve entirely non-overlapping patient populations and immunological readouts, making direct substitution between class I and class II WT1 epitopes scientifically invalid [1].

HLA restriction CD4+ T-cell WT1 immunotherapy epitope selection

First-in-Class Direct CD4+ T-Cell Cytotoxicity Against Leukemia Cells

The NIK-1 CD4+ T-cell line specific for WT1 337-347 exhibited direct cytotoxicity against HLA-DP5-positive, WT1-expressing leukemia cells but did not lyse HLA-DP5-negative, WT1-expressing leukemia cells or HLA-DP5-positive, WT1-negative cells [1]. This represented the first report of WT1-specific, HLA class II-restricted CD4+ T lymphocytes possessing direct cytotoxic activity against leukemia cells, a functional property not described for CD4+ T cells generated against the longer overlapping WT1 332-347 peptide, which function primarily as helper T cells for CD8+ CTL induction [1][2]. In contrast, WT1 126-134-specific CD8+ CTLs require immunoproteasome-mediated processing of endogenous WT1 protein for tumor cell recognition, a dependency that has been shown to limit their clinical efficacy [3].

CD4+ cytotoxicity leukemia WT1-specific T cells tumor lysis

Th1-Biased Cytokine Profile Without Th2 Deviation Compared to Other WT1 CD4+ Epitopes

CD4+ T cells stimulated with WT1 337-347 produced large amounts of Th1 cytokines, including interferon-γ (IFN-γ), IL-2, and IL-12, with low or undetectable levels of the Th2 cytokines IL-4 and IL-10 [1][2]. This Th1-polarized response mirrors the cytokine profile observed with the overlapping WT1 332-347 peptide, which also induced IFN-γ production without IL-4 or IL-10 across multiple HLA-DRB1 restrictions [2]. However, the WT1 332-347 peptide is a 16-mer promiscuous helper epitope binding to HLA-DRB1*0405, *1501, *1502, and DPB1*0901, whereas WT1 337-347 is an 11-mer minimal epitope with defined HLA-DP5 restriction, offering greater precision for epitope-specific immunological assays and for targeting patient populations with a defined HLA-DP5 genotype [1][3].

Th1 cytokine IFN-gamma CD4+ polarization WT1 vaccine

Selective Normal Tissue Sparing by WT1 337-347-Specific CD4+ T Cells

NIK-1 CD4+ T cells specific for WT1 337-347 did not inhibit colony formation by normal bone marrow cells obtained from HLA-DP5-positive individuals [1]. This selective sparing of normal hematopoietic progenitors contrasts with the broader safety considerations necessary for some WT1 CD8+ T-cell approaches, where WT1 protein is physiologically expressed at low levels in normal CD34+ hematopoietic stem cells, renal podocytes, and mesothelial cells [2]. The NIK-1 T-cell line lysed leukemia cells in an HLA-DP5- and WT1-dependent manner but spared HLA-DP5-negative leukemia cells even when they expressed WT1, confirming both target specificity and the mechanistic requirement for MHC class II presentation of the 337-347 epitope [1]. No comparable normal tissue sparing data have been reported for WT1 332-347-specific CD4+ T cells in colony formation assays [1].

tumor selectivity normal tissue sparing safety WT1 immunotherapy

Epitope Length and Defined Minimal Sequence Enables Precise Immunological Assay Design

WT1 337-347 is an 11-mer minimal CD4+ T-cell epitope, while the commonly used alternative WT1 332-347 is a 16-mer extended peptide that encompasses the 337-347 sequence but also contains the WT1 333-347 epitope, which can be recognized by CD4+ regulatory T cells (Tregs) in the context of HLA-DR4 [1]. This Treg-inducing potential of the longer peptide represents an immunomodulatory variable not present with the minimal WT1 337-347 sequence. Additionally, the shorter 11-mer length of WT1 337-347 facilitates higher peptide purity in synthetic preparation and more precise molar quantification for MHC class II binding and T-cell stimulation assays compared to the 16-mer [2]. The 11-mer minimal epitope length is also optimal for HLA class II peptide-binding groove occupancy, as MHC class II molecules typically accommodate peptides of 11-25 amino acids, with the core binding motif spanning 9 residues [2].

minimal epitope HLA-DP5 T-cell assay peptide purity

High-Impact Research and Industrial Application Scenarios for WT1 337-347 Peptide


HLA-DP5-Restricted CD4+ T-Cell Immunomonitoring in WT1-Positive Leukemia Patients

WT1 337-347 is the definitive reagent for monitoring HLA-DP5-restricted, WT1-specific CD4+ T-cell responses in leukemia patients enrolled in clinical immunotherapy trials. The established NIK-1 CD4+ T-cell model system provides a validated positive control for IFN-γ ELISPOT, intracellular cytokine staining, and proliferation assays using patient PBMCs stimulated with the synthetic peptide [1]. This application is uniquely served by WT1 337-347, as alternative WT1 CD4+ peptides (e.g., WT1 332-347) measure polyallelic responses that cannot resolve HLA-DP5-specific immunity, while MHC class I peptides such as WT1 126-134 quantify CD8+ responses that are mechanistically and prognostically distinct [1][2].

Combination Vaccine Design Incorporating CD4+ Helper and CD8+ CTL WT1 Epitopes

The demonstrated Th1-polarized helper function of WT1 337-347-specific CD4+ T cells, combined with their direct cytotoxic capacity against leukemia cells, supports the rational inclusion of this peptide in multivalent WT1 vaccine formulations alongside MHC class I-restricted CD8+ epitopes [1]. Unlike the clinically tested WT1-331 long peptide (used in the GPS multivalent vaccine) that provides broad HLA-DR coverage, WT1 337-347 offers targeted HLA-DP5 coverage, which complements rather than duplicates existing vaccine peptide panels and extends population coverage to HLA-DP5-positive patients who may not respond to HLA-DR-restricted helper peptides [3]. Preclinical evaluation of such combination vaccines requires WT1 337-347 peptide as a defined, single-allele component for immunogenicity readouts [1][3].

Mechanistic Studies of CD4+ T-Cell-Mediated Direct Cytotoxicity in MHC Class II-Expressing Tumors

WT1 337-347 is the only WT1 peptide for which a CD4+ T-cell line (NIK-1) with documented direct, granule-mediated cytotoxicity against leukemia cells has been established and characterized [1]. This makes the peptide an essential reagent for laboratories investigating the molecular mechanisms of CD4+ T-cell-mediated cytotoxicity, including perforin/granzyme B pathway activation, Fas-FasL interaction, and TRAIL-mediated apoptosis induction in WT1-expressing hematologic malignancies [1]. The peptide enables dose-response cytotoxicity studies, MHC class II blocking experiments with anti-HLA-DP monoclonal antibodies, and comparative analyses of CD4+ vs. CD8+ T-cell killing kinetics [1].

In Vitro Expansion of WT1-Specific CD4+ T Cells for Adoptive Cellular Immunotherapy

The 11-mer WT1 337-347 peptide can be used to pulse autologous dendritic cells or artificial antigen-presenting cells for the in vitro priming and expansion of WT1-specific CD4+ T cells from HLA-DP5-positive healthy donors or patients for adoptive transfer studies [1]. The minimal epitope length ensures efficient MHC class II loading without the epitope competition or Treg induction potential associated with longer overlapping peptides such as WT1 332-347 [2]. Expanded CD4+ T-cell products can be assessed for specificity, cytotoxicity, and cytokine secretion using the same peptide as a recall antigen, establishing a closed-loop manufacturing and quality control workflow with a single defined reagent [1][2].

Quote Request

Request a Quote for Wilms tumor protein (337-347)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.